4-Quinolinol, 1-oxide

Übersicht

Beschreibung

4-Quinolinol, 1-oxide, also known as 4-hydroxyquinoline N-oxide, is an organic compound derived from quinoline. It is a member of the quinolone family, which is known for its significant biological and pharmaceutical activities. This compound exists in equilibrium with its tautomer, 4-hydroxyquinoline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinol, 1-oxide typically involves the oxidation of 4-hydroxyquinoline. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Quinolinol, 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it back to 4-hydroxyquinoline.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 4-hydroxyquinoline.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Quinolinol, 1-oxide exhibits several biological activities that have been extensively studied:

Antimicrobial Properties

Research indicates that HQNO displays antimicrobial activity against various bacteria and fungi. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Vibrio harveyi . This makes it a candidate for developing new antimicrobial agents.

Inhibition of Mitochondrial Respiration

HQNO acts as an inhibitor of the mitochondrial respiratory chain at the cytochrome bc1 complex. This inhibition affects cellular respiration and electron transport, which is crucial for energy production in cells . Studies have demonstrated that HQNO can disrupt photosynthetic electron flow in certain organisms, further showcasing its potential as a biochemical tool in research .

Pharmacological Applications

The compound has been investigated for its potential in treating various diseases due to its ability to interfere with DNA synthesis and induce cellular stress responses. For instance, derivatives of HQNO have shown antiproliferative activity against cancer cell lines, highlighting its potential as an anticancer agent .

Agricultural Applications

In agriculture, HQNO has been studied for its herbicidal properties. Its effectiveness in inhibiting plant growth suggests potential applications in weed management strategies .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of HQNO against clinical strains of Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 10 µM, demonstrating its potential utility in clinical settings .

Case Study 2: Anticancer Activity

Research conducted on derivatives of HQNO revealed that certain compounds exhibited selective cytotoxicity against HepG2 liver cancer cells. The best-performing derivative showed potent antiproliferative effects while maintaining low toxicity to normal cells .

Comparative Analysis Table

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Nitroquinoline 1-Oxide | Contains a nitro group | Known carcinogen; induces DNA damage |

| 2-Hydroxyquinoline | Hydroxyl group at position two | Antimicrobial properties; less mutagenic |

| 8-Hydroxyquinoline | Hydroxyl group at position eight | Antiviral activity; used in medicinal chemistry |

| This compound | Hydroxyl and oxide groups | Broad spectrum antibacterial properties; anticancer potential |

Wirkmechanismus

The mechanism of action of 4-Quinolinol, 1-oxide involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyquinoline: The parent compound, which exists in equilibrium with 4-Quinolinol, 1-oxide.

2-Hydroxyquinoline: Another tautomeric form with similar chemical properties.

Quinoline N-oxide: A closely related compound with similar biological activities.

Uniqueness: this compound is unique due to its specific oxidation state and the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

4-Quinolinol, 1-oxide is a compound of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

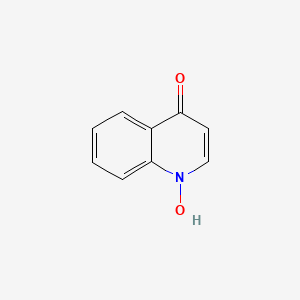

Chemical Structure and Properties

This compound (C9H7NO2) features a quinoline ring with a hydroxyl group and an oxide moiety. Its molecular structure contributes to its biological activity, particularly its ability to interact with various biological targets.

Antimicrobial Activity

Mechanism of Action

The antimicrobial properties of 4-quinolinol derivatives are attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. For instance, compounds related to 4-quinolinol have been shown to inhibit the cytochrome bc1 complex in bacteria, affecting their respiratory chain and leading to cell death .

Case Studies

- Pseudomonas aeruginosa : Research indicates that certain quinoline derivatives exhibit significant antimicrobial effects against this pathogen, which is known for its resistance to many antibiotics. The compounds can act as signaling molecules that modulate virulence factors in bacterial populations .

- In Vitro Studies : In vitro studies have demonstrated that 4-quinolinol derivatives possess activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antimicrobial efficacy, making these compounds candidates for further development as antibiotics .

Anticancer Activity

Mechanism of Action

The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound interacts with DNA and various cellular pathways involved in cancer progression.

Research Findings

- Carcinogenesis Models : A study utilizing a 4-nitroquinoline-1-oxide (4NQO) model demonstrated that exposure led to significant changes in metabolomic profiles associated with oral cancer development. Metabolomic analysis revealed dysregulated pathways involving fatty acids and the tricarboxylic acid cycle, indicating the compound's potential role in cancer metabolism .

- Histopathological Analysis : In animal models treated with 4NQO, histopathological examinations showed progressive dysplastic changes leading to invasive squamous cell carcinoma (SCC). This underscores the relevance of quinoline derivatives in studying cancer biology .

Toxicity Profile

Toxicological assessments indicate that while 4-quinolinol exhibits promising biological activities, it also poses certain risks. The acute toxicity levels measured through LD50 values suggest moderate toxicity in certain animal models .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

1-hydroxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLULFWRGRNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952733 | |

| Record name | 1-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-74-5 | |

| Record name | 4-Quinolinol, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.